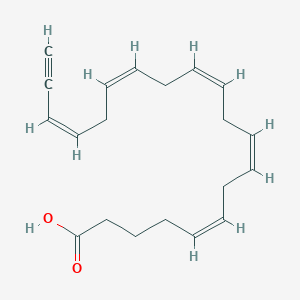

Eicosapentaenoic Acid Alkyne

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C20H26O2 |

|---|---|

Peso molecular |

298.4 g/mol |

Nombre IUPAC |

(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaen-19-ynoic acid |

InChI |

InChI=1S/C20H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h1,3-4,6-7,9-10,12-13,15-16H,5,8,11,14,17-19H2,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-15- |

Clave InChI |

FCLMKCFLVGHPHY-JLNKQSITSA-N |

SMILES isomérico |

C#C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |

SMILES canónico |

C#CC=CCC=CCC=CCC=CCC=CCCCC(=O)O |

Origen del producto |

United States |

Chemical Synthesis and Structural Elucidation of Eicosapentaenoic Acid Alkyne Analogs

Synthetic Methodologies for ω-Ethynyl Polyunsaturated Fatty Acids

The synthesis of ω-ethynyl polyunsaturated fatty acids like EPA-alkyne involves several key strategies to construct the carbon chain with its specific arrangement of double and triple bonds.

Convergent synthesis is a strategy that involves the separate synthesis of different fragments of a target molecule, which are then joined together in the later stages of the synthesis. acs.org This approach is often more efficient for complex molecules like alkyne-tagged fatty acids.

A common convergent strategy for synthesizing fatty acid mimetics involves the coupling of two key building blocks: an alkyne and an allylic alcohol. acs.org This method allows for the stereoselective union of these fragments, leading to the formation of a 1,4-diene structure, which is a common motif in polyunsaturated fatty acids. acs.org The use of metallacycle-mediated cross-coupling reactions has proven effective for this purpose, demonstrating broad substrate scope and high efficiency. acs.org Following the coupling reaction, subsequent steps typically involve desilylation (removal of a silicon-based protecting group) and oxidation to yield the final carboxylic acid. acs.org

For the synthesis of EPA-alkyne, a convergent approach might involve synthesizing a C1-C9 fragment and a C10-C20 fragment containing the terminal alkyne, followed by their coupling. researchgate.net This method allows for the precise construction of the complex polyene system.

The introduction of the terminal alkyne group is a critical step in the synthesis of EPA-alkyne. This is often achieved through coupling reactions, which form new carbon-carbon bonds.

One widely used method is the Sonogashira coupling , a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. gelest.com This reaction is highly versatile and can be used to introduce the ethynyl (B1212043) group onto a suitable precursor molecule. gelest.com For instance, a fragment of the fatty acid chain containing a halide could be coupled with a protected alkyne.

Another approach involves the "alkyne zipper" reaction . This isomerization reaction can move an internal alkyne to a terminal position along a carbon chain. mdpi.com This can be a useful strategy when the direct introduction of a terminal alkyne is challenging.

Coupling reactions between a terminal acetylene (B1199291) and a propargylic halide or tosylate are also employed to build the carbon backbone of polyunsaturated fatty acids. researchgate.netresearchgate.net These reactions, followed by selective reduction, allow for the creation of the characteristic methylene-interrupted double bond pattern.

The geometry of the double bonds in polyunsaturated fatty acids is crucial for their biological activity, with the cis (or Z) configuration being the most common in nature. researchgate.net Therefore, stereoselective hydrogenation techniques are essential to convert the triple bonds, formed during the coupling reactions, into cis-double bonds.

A common method for this transformation is partial hydrogenation using a P-2 nickel catalyst . researchgate.netresearchgate.net This catalyst system allows for the selective reduction of alkynes to cis-alkenes without over-reduction to the fully saturated alkane. Another approach utilizes alkanethiolate-capped palladium nanoparticles, which have demonstrated high selectivity for the hydrogenation of dienes to monoenes. mdpi.com

The choice of catalyst and reaction conditions is critical to ensure high stereoselectivity and prevent isomerization of the newly formed cis-double bonds to the more stable trans isomers. rsc.org

Introduction of Alkyne Moiety via Coupling Reactions

Spectroscopic and Chromatographic Characterization of Eicosapentaenoic Acid Alkyne and Synthetic Intermediates

The characterization of EPA-alkyne and its synthetic intermediates is essential to confirm their structure and purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the detailed molecular structure. They provide information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the carbon chain length, the position and stereochemistry of the double bonds, and the presence of the terminal alkyne group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The terminal alkyne C≡C-H bond has a characteristic stretching frequency around 3300 cm⁻¹, while the C≡C triple bond stretch appears around 2100-2260 cm⁻¹. nih.gov The carboxylic acid group will also show characteristic O-H and C=O stretching vibrations.

Raman Spectroscopy: The alkyne group has a distinct and strong Raman scattering signal, making Raman spectroscopy a valuable tool for its detection. researchgate.net This technique can be used for live-cell imaging of alkyne-tagged molecules. nih.gov

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern. This helps to confirm the elemental composition and can be used in conjunction with chromatography for identification and quantification.

Chromatographic Methods:

Gas Chromatography (GC): GC, often coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is a standard technique for the analysis of fatty acids. mdpi.compreprints.org For GC analysis, the carboxylic acid is typically derivatized to a more volatile ester, such as a methyl ester. GC provides excellent separation of different fatty acids based on their chain length and degree of unsaturation. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for the analysis of fatty acids without the need for derivatization. mdpi.com Reversed-phase HPLC is commonly used, where the separation is based on the hydrophobicity of the molecules. HPLC can be coupled with various detectors, including UV-Vis, fluorescence, and mass spectrometry (LC-MS). nih.govnih.gov

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be used for the rapid analysis of fatty acids. csic.es After a simple saponification step, EPA and other fatty acids can be separated and quantified in a short analysis time. csic.es

Table 1: Spectroscopic and Chromatographic Data for EPA-Alkyne Analysis

| Technique | Information Provided | Key Features for EPA-Alkyne |

| NMR Spectroscopy | Detailed molecular structure, stereochemistry | Signals confirming the 20-carbon chain, five cis-double bonds, and the terminal alkyne. |

| IR Spectroscopy | Functional group identification | Characteristic peaks for the terminal alkyne (C≡C-H and C≡C) and carboxylic acid (O-H and C=O). |

| Raman Spectroscopy | Detection of specific vibrational modes | Strong and specific signal for the alkyne group, useful for imaging. researchgate.net |

| Mass Spectrometry | Molecular weight and fragmentation pattern | Confirms the molecular formula and provides structural information through fragmentation. |

| Gas Chromatography | Separation and quantification of fatty acids | Requires derivatization; provides high-resolution separation based on volatility. mdpi.com |

| Liquid Chromatography | Separation and quantification of fatty acids | No derivatization required; separation based on polarity/hydrophobicity. mdpi.com |

| Capillary Electrophoresis | Rapid separation and quantification | Fast analysis time with minimal sample preparation. csic.es |

Derivatization Strategies for Enhancing this compound Utility

The primary purpose of synthesizing EPA-alkyne is to utilize its terminal alkyne group as a chemical handle for "click chemistry" reactions. caymanchem.com This derivatization strategy significantly enhances its utility as a molecular probe.

The most common click chemistry reaction used is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . nih.govresearchgate.net In this reaction, the terminal alkyne of EPA-alkyne reacts with an azide-containing molecule to form a stable triazole ring. iris-biotech.de This reaction is highly specific, efficient, and can be performed under mild, biocompatible conditions. researchgate.net

This strategy allows for the attachment of various reporter tags to EPA-alkyne and its metabolites:

Fluorescent Dyes: By reacting EPA-alkyne with an azide-modified fluorescent dye (e.g., TAMRA-N₃), researchers can visualize the uptake and distribution of the fatty acid within cells using fluorescence microscopy. nih.gov

Biotin (B1667282): Attaching a biotin tag via click chemistry allows for the enrichment and purification of EPA-alkyne-containing molecules and their binding partners using streptavidin-coated beads. caymanchem.com This is a powerful tool for identifying proteins that interact with EPA.

Affinity Resins: EPA-alkyne and its metabolites can be captured from complex biological samples using an azide-modified resin. nih.govresearchgate.net This allows for the selective enrichment of these molecules for subsequent analysis by techniques like mass spectrometry. researchgate.net

These derivatization strategies have been successfully used to trace the cellular metabolism of EPA in neural cells and to study its incorporation into various lipid species. nih.govresearchgate.net The ability to selectively tag and track EPA-alkyne provides a powerful approach to understanding the complex roles of omega-3 fatty acids in biological systems.

Bioorthogonal Chemistry Applications with Eicosapentaenoic Acid Alkyne

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions in Eicosapentaenoic Acid Alkyne Labeling

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and is widely employed for labeling biomolecules containing alkyne groups, such as this compound (EPAA). universiteitleiden.nlnih.govacs.org This bioorthogonal reaction forms a stable triazole linkage between the terminal alkyne of EPAA and an azide-modified reporter molecule. biotium.com The reaction is highly specific and efficient, proceeding readily in aqueous environments, which makes it suitable for studying biological systems. acs.orgnih.gov The CuAAC reaction has been instrumental in attaching fluorescent tags and biotin (B1667282) to EPAA and its metabolites, enabling their visualization and isolation. caymanchem.comglpbio.comfunakoshi.co.jp

Optimization of Click Chemistry Conditions for this compound

Optimizing the conditions for CuAAC reactions is crucial for achieving efficient and specific labeling of EPAA and its metabolites. nih.govnih.gov Key parameters that are often adjusted include the concentrations of the copper(I) catalyst, the reducing agent (such as sodium ascorbate) used to maintain copper in its active +1 oxidation state, and the chelating ligand. acs.orgnih.gov The choice of solvent and temperature also plays a significant role. glpbio.com For cellular applications, minimizing cytotoxicity is a primary concern, necessitating the use of low copper concentrations and biocompatible ligands. mdpi.com Furthermore, strategies to enhance the solubility and cellular uptake of long-chain fatty acid analogs like EPAA, such as using saponified fatty acids combined with fatty-acid-free bovine serum albumin (BSA), have been developed to improve labeling efficiency. nih.gov

Ligand Systems for Copper(I)-Catalyzed Reactions with Alkyne Probes

The development of various ligand systems has been pivotal in advancing the utility of CuAAC for labeling alkyne probes like EPAA in biological contexts. nih.govmdpi.com These ligands serve to stabilize the copper(I) ion, prevent its disproportionation and oxidation, and reduce its toxicity to cells. nih.govsigutlabs.com One of the most widely used ligands is tris(benzyltriazolylmethyl)amine (TBTA), which significantly accelerates the reaction rate. nih.gov For live-cell imaging, water-soluble ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) and bathophenanthroline (B157979) disulfonate (BPS) are preferred due to their biocompatibility and ability to maintain high reaction efficiency in aqueous media. acs.orgmdpi.com Other notable ligands include various polydentate amines and tripodal polytriazole ligands like BTTAA and BTTES, which have been shown to be highly effective in promoting CuAAC reactions for bioconjugation. sigutlabs.com The choice of ligand is critical and is often tailored to the specific application, whether it be in vitro labeling or live-cell imaging. nih.govmdpi.com

Conjugation of this compound to Fluorescent Tags for Visualization

The terminal alkyne group of EPAA provides a convenient handle for conjugation to fluorescent tags, enabling the visualization of its uptake, metabolism, and localization within cells and tissues. caymanchem.comglpbio.comfunakoshi.co.jpnih.gov This is typically achieved through the CuAAC reaction, where an azide-modified fluorophore is "clicked" onto the alkyne-bearing fatty acid. universiteitleiden.nlnih.gov A variety of fluorescent azides are commercially available, offering a wide spectrum of colors for multicolor imaging experiments. For example, TAMRA-azide has been used to visualize EPAA and its metabolites in neuroblastoma cells, revealing their cellular distribution. nih.gov Similarly, Cy3-azide has been employed to demonstrate the incorporation of alkyne-modified fatty acids in C. elegans. nih.gov This approach allows for high-resolution imaging of fatty acid metabolism at the subcellular level. nih.gov

Biotinylation Strategies for this compound-Labeled Biomolecules

Biotinylation is a powerful technique for the enrichment and identification of biomolecules that have incorporated EPAA. caymanchem.comglpbio.comfunakoshi.co.jp This strategy involves the CuAAC-mediated conjugation of an azide-functionalized biotin molecule to the alkyne-tagged EPAA. nih.govnih.gov The resulting biotinylated biomolecules, such as proteins and lipids, can then be selectively captured and purified using streptavidin-coated beads. nih.govnih.gov This affinity-based enrichment is a crucial step in "activity-based protein profiling" (ABPP) and metabolomic studies, as it allows for the isolation of low-abundance molecules for subsequent analysis by techniques like mass spectrometry. mdpi.comacs.org This approach has been successfully used to identify proteins that are fatty acylated with alkyne-modified fatty acids. nih.gov

Development of Novel Azide-Modified Reagents for this compound Capture

The development of novel azide-modified reagents is an active area of research aimed at improving the efficiency and versatility of capturing EPAA-labeled biomolecules. idtdna.comresearchgate.net This includes the design of azide-functionalized solid supports, such as resins or beads, for the direct capture and enrichment of alkyne-labeled metabolites from complex biological samples. nih.gov For instance, an azide-modified resin has been used to selectively capture and enrich alkyne-labeled metabolites of EPAA from neural cells for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). nih.gov Additionally, the development of "chelating azides," which contain a coordinating group that can assist in the CuAAC reaction, has been shown to enhance reaction rates. nih.gov The synthesis of diverse azide-modified tags, including those with cleavable linkers, provides further flexibility for downstream analysis. nih.gov

Metabolic Tracing and Pathway Elucidation Using Eicosapentaenoic Acid Alkyne

Tracing Cellular Eicosapentaenoic Acid Metabolism in Model Systems

The use of EPA-alkyne as a tracer has been instrumental in delineating the metabolic fate of EPA in various cellular models, including human microvascular endothelial cells (HMVEC-Ls) and mouse neuroblastoma cells (N2a). researchgate.netnih.gov This chemical probe enables researchers to overcome some limitations associated with traditional methods like radiolabeling, offering a non-radioactive alternative for tracking lipid metabolism. researchgate.netfrontiersin.org

Studies have demonstrated that EPA-alkyne is readily taken up by cells and incorporated into various lipid species. For instance, in HMVEC-Ls, EPA-alkyne was shown to be incorporated into the cell membrane. nih.gov This process is crucial as the incorporation of polyunsaturated fatty acids like EPA can influence the fluidity and structural properties of the cell membrane. nih.gov The efficiency of uptake and incorporation can be influenced by the degree of unsaturation of the fatty acid alkyne, with unsaturated variants like EPA-alkyne generally showing faster cellular uptake compared to their saturated counterparts.

Click chemistry-based immunofluorescence is a common technique used to visualize the incorporation of EPA-alkyne into cellular membranes. In this method, cells are incubated with EPA-alkyne, which becomes integrated into cellular lipids. Subsequently, the cells are fixed and treated with a fluorescently-labeled azide (B81097) (e.g., azide-488), which specifically reacts with the alkyne group on the incorporated EPA-alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov This "click" reaction allows for the fluorescent tagging and subsequent imaging of the location of the fatty acid within the cell. nih.gov

A significant advantage of using EPA-alkyne is the ability to identify and profile its various metabolic products, known as alkyne-labeled metabolites (ALMs). researchgate.net A strategy involving click chemistry-based enrichment (CCBE) has been developed to selectively capture and enrich these ALMs from complex cellular extracts. researchgate.net In this approach, cell lysates containing the ALMs are reacted with an azide-modified resin. The alkyne groups on the metabolites "click" onto the resin, allowing for the selective isolation of the ALMs while unlabeled metabolites are washed away. researchgate.net The captured ALMs can then be cleaved from the resin and analyzed by sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net

This methodology enhances the detection sensitivity of the target metabolites and facilitates their structural characterization due to a specific fragmentation pattern in MS/MS analysis. researchgate.net Through such approaches, researchers can create a detailed profile of the downstream products of EPA metabolism, shedding light on the various enzymatic pathways involved. researchgate.net

Uptake and Incorporation of Eicosapentaenoic Acid Alkyne into Cellular Lipids

Investigation of this compound Biotransformation Pathways

Once incorporated into the cell, EPA-alkyne undergoes a series of enzymatic modifications, mirroring the biotransformation of native EPA. The alkyne tag allows for the tracking of these transformations, providing insights into the enzymes and pathways that process this important fatty acid.

The terminal alkyne of EPA-alkyne serves as a versatile tag for its metabolites and derivatives. caymanchem.com The metabolic processing of EPA-alkyne is expected to be carried out by the same enzymes that act on native EPA, such as those involved in elongation, desaturation, and oxidation. While the alkyne group is designed to be minimally perturbing, it is important to consider that its presence might subtly influence the kinetics of these enzymatic reactions compared to the natural substrate.

A primary fate of fatty acids within the cell is their incorporation into complex lipids, such as triglycerides and phospholipids (B1166683), which are essential for energy storage and membrane structure, respectively. Studies using alkyne-labeled fatty acids have confirmed their incorporation into these lipid classes. For example, research on human microvascular endothelial cells demonstrated that supplemented EPA-alkyne is incorporated into membrane-bound phospholipids. nih.govresearchgate.net This incorporation is significant as it can alter the composition and physical properties of the cell membrane, potentially impacting cellular signaling and the function of membrane-embedded proteins. nih.gov

The ability to trace EPA-alkyne into specific lipid pools, such as different classes of phospholipids or triglycerides, allows for a detailed understanding of lipid trafficking and remodeling within the cell.

Enzymatic Processing of this compound Analogs

Comparative Metabolic Fates of this compound and Native Eicosapentaenoic Acid

A crucial aspect of using fatty acid analogs like EPA-alkyne is to understand how their metabolism compares to that of the native fatty acid. While EPA-alkyne has been effectively used as a surrogate to study the cellular activities of EPA, it is acknowledged that the introduction of the alkyne group, although small, creates a molecule that is not identical to its natural counterpart. researchgate.net

Assessment of Fatty Acid Beta-Oxidation Pathways using Alkyne Tracers

The use of fatty acid analogs containing a terminal alkyne group, such as this compound (EPAA), represents a significant advancement in the study of lipid catabolism. nih.govresearchgate.net This technique leverages the small, minimally disruptive nature of the alkyne tag, which allows these fatty acids to be processed by metabolic enzymes in a manner analogous to their natural counterparts. researchgate.netresearchgate.net The alkyne group serves as a bioorthogonal handle for "click chemistry," a highly specific and efficient chemical reaction that enables the attachment of reporter tags, like fluorescent dyes or biotin (B1667282), to the fatty acid and its subsequent metabolites. caymanchem.comglpbio.com This powerful combination allows for the sensitive and specific detection, enrichment, and analysis of metabolic intermediates from complex biological samples. nih.govresearchgate.net

While metabolic tracing of alkyne-tagged fatty acids has been extensively applied to anabolic pathways, its potential for elucidating the intricacies of catabolism, particularly beta-oxidation, has been increasingly realized. nih.govnih.gov Alkyne tracers provide a novel method to study fatty acid beta-oxidation in various systems, including tissue lysates and living cells, offering unprecedented detail on the metabolic intermediates involved. nih.govnih.gov

Research has established that alkyne-tagged fatty acids are effective substrates for the enzymatic machinery of beta-oxidation. researchgate.netresearchgate.net The process begins with the activation of the alkyne fatty acid to its corresponding acyl-CoA derivative, followed by its transport into the mitochondria, often via the carnitine shuttle system. nih.govnih.gov Inside the mitochondrial matrix, the fatty acid undergoes successive rounds of beta-oxidation, where the carbon chain is shortened by two carbons with each cycle, generating acetyl-CoA. frontiersin.orgresearchgate.net Crucially, the alkyne tag remains on the progressively shortened acyl chains, allowing researchers to track the flow of the carbon backbone through the pathway. nih.gov

Studies using these tracers have confirmed key differences in the metabolic handling of fatty acids based on their chain length. nih.govnih.gov For instance, investigations have revealed that medium-chain fatty acids can enter the mitochondria not only as carnitine esters but also as free fatty acids, a distinction less prominent for longer-chain fatty acids. nih.govnih.gov Upon mitochondrial beta-oxidation, a series of shortened, alkyne-tagged acyl-carnitine metabolites are produced and released from the mitochondria, which can be captured and quantified. nih.govnih.gov This provides a dynamic snapshot of the beta-oxidation process.

Furthermore, these tracer studies have been instrumental in revealing the interplay between different cellular compartments in fatty acid oxidation. When mitochondrial beta-oxidation is pharmacologically inhibited, alkyne tracers have shown that peroxisomal beta-oxidation can act as a compensatory or "salvage" pathway, maintaining the cell's ability to process fatty acids and secrete shortened acyl chains. nih.govnih.gov This highlights the metabolic plasticity of cells in response to metabolic stress.

The table below summarizes findings from studies using various alkyne-tagged fatty acids to investigate beta-oxidation.

| Alkyne Fatty Acid Tracer | Key Research Application/Finding | Reference(s) |

| This compound (EPAA) | Used as a surrogate to trace the cellular metabolism of EPA in neural cells. Allows for selective capture of alkyne-labeled metabolites for enrichment and analysis. | researchgate.net |

| Palmitic Acid Alkyne | Tracing results in the metabolic generation of propiolyl-CoA after complete beta-oxidation. Used to study beta-oxidation in liver lysates and primary hepatocytes. | nih.gov |

| Oleic Acid Alkyne | Reliably mimics natural oleic acid to study lipid metabolism in various organisms, including yeast and mammalian cells. Helps confirm differences in metabolic handling based on fatty acid chain length. | researchgate.net |

| Oxaalkyne Fatty Acids | A novel class of tracers developed specifically to improve the stability and detection of beta-oxidation end products, overcoming the instability of metabolites like propiolyl-CoA. | nih.gov |

By feeding cells with an alkyne-tagged fatty acid, researchers can identify a range of catabolic intermediates. The following table provides examples of the types of metabolites detected.

| Precursor Tracer | System | Detected Alkyne-Tagged Metabolites | Significance | Reference(s) |

| Long-Chain Alkyne Fatty Acids | Primary Hepatocytes | Shortened Acyl-Carnitines | Demonstrates the stepwise process of mitochondrial beta-oxidation and the export of intermediates from the mitochondria. | nih.govnih.gov |

| Medium-Chain Alkyne Fatty Acids | Liver Lysates, Primary Hepatocytes | Shortened Acyl-Carnitines, Free Fatty Acids | Reveals multiple routes of mitochondrial entry for medium-chain fatty acids and their subsequent beta-oxidation products. | nih.govnih.gov |

| Long-Chain Alkyne Fatty Acids (with mitochondrial inhibition) | Primary Hepatocytes | Shortened Acyl Chains (secreted) | Indicates the activation of peroxisomal beta-oxidation as a compensatory pathway when the mitochondrial pathway is blocked. | nih.govnih.gov |

Investigation of Lipid Protein and Lipid Biomolecule Interactions with Eicosapentaenoic Acid Alkyne

Global Profiling of Fatty Acylated Proteins using Eicosapentaenoic Acid Alkyne Probes

Fatty acylation is a post-translational modification that attaches fatty acids to proteins, influencing their trafficking, localization, and function. researchgate.netpnas.org this compound probes are metabolically incorporated into cells and subsequently attached to proteins, allowing for a comprehensive, or "global," analysis of the proteins that undergo this modification. dntb.gov.uaresearcher.life This chemical proteomics approach involves feeding cells the alkyne-tagged fatty acid, which is then utilized by the cell's natural enzymatic machinery. nih.gov

A critical aspect of using fatty acid analogues is ensuring they are processed similarly to their natural counterparts. Research in the model organism Caenorhabditis elegans has shown that protein fatty acylation exhibits a high degree of specificity. pnas.orgpnas.org For instance, different amino acid residues are acylated with distinct fatty acids. pnas.orgnih.gov Serine residues, in particular, can be acylated by a wide range of fatty acids, including eicosapentaenoic acid (EPA). pnas.orgnih.gov This suggests that the cellular machinery can recognize and utilize EPA for this modification.

The use of alkyne probes with different chain structures has revealed that protein acylation is specific at both the amino acid and individual protein levels. pnas.org While some proteins are promiscuously labeled, others show a distinct preference for certain types of fatty acids, such as branched-chain versus straight-chain. pnas.org This demonstrates that the alkyne tag on eicosapentaenoic acid does not indiscriminately label proteins but rather engages with the specific enzymatic pathways responsible for fatty acylation. nih.govpnas.org

The identification of proteins modified by this compound follows a multi-step workflow. nih.gov After metabolic labeling, where cells incorporate the alkyne probe, the proteins are extracted. nih.gov The alkyne group is then conjugated to a reporter tag, such as biotin-azide or a fluorescent azide (B81097), via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a type of click chemistry. nih.govnih.govlumiprobe.com

This tagging allows for the selective enrichment of the modified proteins. thermofisher.comclickchemistrytools.com.cn For example, biotin-tagged proteins can be captured using streptavidin-coated beads. nih.gov Following enrichment, the proteins are typically digested into smaller peptides, which are then analyzed by mass spectrometry. clickchemistrytools.com.cn This powerful proteomic approach enables the identification of hundreds to thousands of fatty-acylated proteins from a single experiment. pnas.orgnih.gov This methodology has been used to identify numerous S-acylated and N- or O-acylated proteins, providing a comprehensive catalog of the fatty acylated proteome. pnas.orgnih.gov

| Protein Class | General Function | Relevance of Fatty Acylation |

|---|---|---|

| Signaling Proteins (e.g., Ras family) | Signal transduction, cell growth | Membrane anchoring and localization to specific microdomains |

| Kinases (e.g., Src family) | Cell signaling, regulation of cellular processes | Membrane targeting and modulation of activity |

| Metabolic Enzymes | Catalysis of metabolic reactions | Subcellular localization, regulation of enzyme activity |

| S-acyltransferases (e.g., DHHC domain-containing proteins) | Enzymes that catalyze protein S-acylation | Substrate specificity and autoacylation for regulation |

Specificity of Protein Fatty Acylation with this compound

Mechanistic Studies of this compound-Protein Conjugation

The covalent attachment of this compound to proteins is not a spontaneous chemical reaction but is understood to be mediated by the same enzymatic machinery that processes natural fatty acids. The process begins with the activation of the fatty acid, which is then transferred to a specific amino acid residue on the target protein. researchgate.net The use of alkyne probes provides a powerful tool for mechanistic studies into these processes. pnas.orgpnas.org

By identifying proteins that are acylated with specific fatty acid analogues, researchers can begin to unravel the substrate preferences of the various acyltransferases involved in protein lipidation. pnas.org For example, studies have confirmed acylation specificity for certain enzymes, such as the S-acyltransferase DHHC-10. pnas.orgnih.gov The ability to specifically label and track these modified proteins in cells allows for a detailed investigation of the dynamics and regulation of fatty acylation. researchgate.net The reaction itself, post-labeling, is a well-defined bioorthogonal conjugation, most commonly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. lumiprobe.comnih.gov

Analysis of Membrane Protein Modulation by this compound Incorporation

The incorporation of polyunsaturated fatty acids like EPA into cellular membranes can significantly alter the membrane's physical properties, such as fluidity. nih.gov This, in turn, can modulate the function of embedded or associated membrane proteins. nih.gov Studies have shown that treating cells with EPA leads to its incorporation into cellular lipids, which is accompanied by an increase in membrane fluidity. nih.gov

Advanced Analytical Methodologies Employing Eicosapentaenoic Acid Alkyne

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Alkyne-Labeled Metabolite Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of EPAA and its metabolites. nih.govnih.gov This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. nih.govmdpi.com When cells or organisms are supplied with EPAA, it is metabolized and incorporated into a variety of complex lipids. researchgate.netresearchgate.net LC-MS/MS can then be used to separate and identify these alkyne-labeled metabolites from cellular extracts. nih.gov A key advantage of using an alkyne tag is the mass shift it imparts to the native molecule, which aids in distinguishing the tracer and its metabolic products from the endogenous lipid pool in MS analysis. nih.gov However, to overcome challenges like signal overlap with natural fatty acids and to enhance detection, specific enrichment and derivatization strategies are often employed prior to LC-MS/MS analysis. nih.govnih.gov

To analyze low-abundance alkyne-labeled metabolites, enrichment from complex biological samples is a critical step. A highly effective method is the click chemistry-based enrichment (CCBE) strategy. researchgate.netnih.gov This approach utilizes the bioorthogonal reaction between the alkyne group on EPAA metabolites and an azide (B81097) group immobilized on a solid support, such as a resin. nih.govoup.com

The general workflow for this enrichment is as follows:

Metabolic Labeling: Cells or organisms are incubated with EPAA, which is incorporated into various metabolic pathways. researchgate.netnih.gov

Lysis and Extraction: The cells are lysed, and the total lipids and metabolites are extracted.

Click Reaction Capture: The extracted mixture, containing both alkyne-labeled and unlabeled molecules, is reacted with an azide-modified solid-phase resin. nih.govoup.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction forms a stable triazole linkage, selectively capturing the alkyne-labeled metabolites (ALMs) onto the resin. oup.comnih.gov

Washing: Unlabeled metabolites and other matrix components are washed away, leaving the enriched ALMs bound to the resin. oup.com

Cleavage and Elution: The captured ALMs are then cleaved from the resin for subsequent analysis. This can be achieved using a cleavable linker incorporated into the resin design, which can be broken by a specific chemical or enzymatic treatment (e.g., trypsin). nih.govoup.comoup.com

This strategy is highly selective and significantly reduces matrix complexity, allowing for the detection of otherwise unquantifiable metabolites. nih.govresearchgate.net

| Enrichment Strategy | Principle | Target Molecules | Key Features |

| Click Chemistry-Based Enrichment (CCBE) | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between alkyne-labeled metabolites and an azide-functionalized solid support (e.g., resin). researchgate.netnih.gov | Alkyne-labeled metabolites (ALMs), including those derived from EPAA. nih.gov | High selectivity for alkyne tags; significantly reduces sample complexity; enables analysis of low-abundance species. nih.govresearchgate.net |

| Lectin Affinity Chromatography (LAC) | Uses the binding affinity of lectins for specific glycan structures. nih.gov | Glycoproteins and glycopeptides. nih.gov | Enriches for specific classes of glycoproteins; can be multiplexed (M-LAC). nih.gov |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation based on partitioning between a hydrophilic stationary phase and a mobile phase. nih.gov | Glycopeptides and other polar molecules. nih.gov | Effective for separating polar analytes; often used for glycopeptide enrichment. oup.comnih.gov |

A major advantage of using the alkyne tag is the ability to dramatically enhance mass spectrometry sensitivity through chemical derivatization via click chemistry. researchgate.netnih.gov Reacting the alkyne-labeled metabolites with specialized azide-containing reporter probes before MS analysis can improve ionization efficiency and, consequently, detection limits. nih.gov

One powerful approach is charge-reversal derivatization. nih.govresearchgate.net Many lipid metabolites, including fatty acids, are typically analyzed in negative ion mode, which can be less sensitive than positive ion mode. By reacting the alkyne-labeled lipid with an azide probe that carries a pre-existing, permanent positive charge, the resulting derivative can be analyzed in positive ion mode with significantly improved sensitivity. nih.gov This derivatization not only enhances ionization but also moves the analyte's mass into a region of the spectrum with less background interference, further boosting the signal-to-noise ratio. nih.gov For instance, the use of N-(4-aminomethylphenyl)pyridinium (AMPP) as a derivatization reagent for eicosanoids has been shown to improve detection sensitivity by 10- to 20-fold, with limits of quantification in the femtogram range (200-900 fg). nih.govresearchgate.net Similarly, click-chemistry reporters have been developed that introduce a permanent positive charge, enabling the detection of femtomoles of lipids. nih.gov

Tandem mass spectrometry (MS/MS) is essential for the structural elucidation of metabolites. The derivatization of EPAA metabolites via click chemistry provides a distinct advantage in this regard by introducing a specific fragmentation signature. nih.govresearchgate.net When the derivatized metabolite is selected and fragmented in the mass spectrometer (a process known as collision-induced dissociation), the reporter tag and the triazole linkage produce a predictable and characteristic fragmentation pattern. nih.govnih.gov

For example, certain reporter probes are designed to undergo a characteristic neutral loss upon fragmentation. nih.govnih.gov This means a specific, known molecular fragment breaks off, creating a mass shift that is unique to the alkyne-labeled species. nih.gov By searching the MS/MS data for this specific neutral loss, researchers can selectively identify all metabolites that were derived from the original EPAA tracer. nih.govresearchgate.net This signature fragmentation simplifies data analysis and increases confidence in the identification of novel metabolites, even when they are present at very low concentrations. nih.govresearchgate.net This method facilitates the high-throughput annotation of derivatized lipids across numerous lipid classes. nih.govresearchgate.net

Enhanced Mass Spectrometry Sensitivity and Detection Limits for Eicosapentaenoic Acid Alkyne Derivates

Fluorescence Microscopy and Imaging for Cellular Distribution of this compound and Metabolites

To visualize the spatial distribution of EPAA and its metabolic products within cells, the alkyne tag can be reacted with an azide-containing fluorophore. caymanchem.comnih.gov This process, again utilizing the CuAAC click reaction, covalently attaches a bright fluorescent molecule to the EPAA-derived lipids. universiteitleiden.nlnih.gov

In a typical experiment, cells are first incubated with EPAA to allow for its uptake and metabolism. nih.gov The cells are then fixed to preserve their structure, and the click reaction is performed using a fluorescent azide, such as tetramethylrhodamine (B1193902) (TAMRA)-azide or an azide-functionalized BODIPY dye. nih.gov The now-fluorescently labeled lipids can be visualized using fluorescence microscopy or confocal microscopy. nih.govnih.gov Studies have shown that after incubation with EPAA, a strong fluorescence signal is observed within the cytoplasm and cellular membranes of various cell types, including neuroblastoma and HepG2 cells. nih.gov This technique provides a direct visual readout of where EPAA and its downstream metabolites, such as phospholipids (B1166683) and triglycerides, are localized within the cell, offering insights into lipid trafficking and storage. nih.govresearchgate.net

Raman Scattering Microscopy for Alkyne-Tag Visualization in Live Cells

A significant advantage of the alkyne tag is that it can be visualized directly in living cells without requiring any labels, using techniques like Stimulated Raman Scattering (SRS) microscopy. nih.govwilliams.edu The carbon-carbon triple bond (C≡C) of the alkyne has a unique vibrational frequency that gives rise to a strong, sharp peak in the "cellular silent region" of the Raman spectrum (around 2100-2300 cm⁻¹). researchgate.netacs.orgcapes.gov.br This region is free from interference from the natural vibrational modes of endogenous biomolecules like proteins, lipids, and nucleic acids. nih.govcapes.gov.br

This unique spectral window allows for highly specific, background-free imaging of alkyne-tagged molecules. optica.org SRS microscopy is a nonlinear optical imaging technique that enhances the weak Raman signal, enabling rapid and sensitive imaging of the alkyne tag's distribution in live cells over time. nih.govwilliams.edu This label-free imaging approach avoids the use of potentially perturbing bulky fluorescent dyes, making it an excellent method for tracking the dynamic processes of EPAA metabolism and localization in real-time without altering its biological activity. nih.govoptica.org

Integration of Multiplexed Metabolic Tracing Approaches with this compound

This compound can be integrated into multiplexed tracing experiments to simultaneously monitor multiple metabolic pathways. researchgate.net This is achieved by using EPAA in combination with other fatty acids that are labeled in a distinguishable manner, such as with stable isotopes (e.g., deuterium) or different chemical tags. researchgate.net

For example, cells can be co-incubated with EPAA and a deuterated fatty acid. researchgate.net The alkyne-labeled lipids can be detected by Raman microscopy (via the alkyne peak) or by MS (after click-derivatization), while the deuterated lipids can be detected by a different Raman shift (C-D bond) or their increased mass in MS. researchgate.netresearchgate.net This allows researchers to directly compare the metabolic fates of two different fatty acids within the same biological system. Furthermore, different alkyne tags with slightly different structures can sometimes be distinguished by high-resolution Raman microscopy, enabling the simultaneous imaging of multiple alkyne-tagged small molecules. acs.orgcapes.gov.br This multiplexing capability provides a more comprehensive view of the complex and interconnected network of lipid metabolism. researchgate.netfrontiersin.org

Cellular and Biochemical System Applications of Eicosapentaenoic Acid Alkyne

Utilization of Eicosapentaenoic Acid Alkyne in Cell Culture Models (e.g., Neural Cells, Neuroblastoma Cells)

This compound has proven to be a valuable tool for investigating the metabolism and function of EPA in various cell culture models, particularly in neural and neuroblastoma cells. The terminal alkyne tag allows for the sensitive and specific detection of EPA-alkyne and its metabolites through click chemistry, enabling researchers to trace its incorporation into cellular lipids and subsequent metabolic transformations.

A key application of EPA-alkyne is in tracing the metabolic pathways of EPA within neural cells. For instance, in mouse neuroblastoma (N2a) cells, terminal alkyne-labeled EPA (EPAA) has been used as a surrogate for native EPA to study its cellular metabolism. researchgate.netnih.gov Researchers incubated N2a cells with EPAA and then utilized a click chemistry-based enrichment (CCBE) strategy to selectively capture and enrich alkyne-labeled metabolites. researchgate.netnih.gov This method involves reacting the alkyne-tagged lipids with an azide-modified resin, allowing for their separation from unlabeled molecules. researchgate.netnih.gov The captured metabolites can then be analyzed by liquid chromatography-mass spectrometry (LC-MS), providing detailed insights into the metabolic fate of EPA. researchgate.netnih.gov This approach has been instrumental in identifying various EPA-derived metabolites and understanding their distribution within different lipid classes. researchgate.net

The use of EPA-alkyne has also shed light on the comparative uptake and metabolism of different fatty acids. Studies have shown that unsaturated alkyne fatty acids like EPA-alkyne exhibit faster cellular uptake compared to their saturated counterparts. This is attributed to the increased fluidity they impart to cell membranes, which facilitates their integration.

Furthermore, research using neuroblastoma cell lines has demonstrated the influence of fatty acid composition on tumorigenesis. mdpi.com While not directly using EPA-alkyne, studies on the effects of EPA in neuroblastoma models provide a strong rationale for employing EPA-alkyne to further dissect the specific molecular mechanisms. For example, high doses of EPA have been shown to block tumor formation in a mouse model of neuroblastoma. mdpi.com EPA-alkyne could be used in such models to track the specific lipid species and metabolic pathways that are altered by EPA treatment and contribute to its anti-tumor effects.

Table 1: Applications of this compound in Cell Culture Models

| Cell Type | Application | Key Findings |

|---|---|---|

| Mouse Neuroblastoma (N2a) cells | Tracing cellular metabolism of EPA | EPA-alkyne is incorporated into cellular lipids and can be traced using click chemistry-based enrichment and LC-MS. researchgate.netnih.gov |

| Neural cells | Studying fatty acid uptake | Unsaturated alkyne fatty acids like EPA-alkyne show faster cellular uptake than saturated analogs. |

| Neuroblastoma models | Investigating anti-tumor effects | High-dose EPA blocks tumorigenesis, suggesting a role for EPA-alkyne in dissecting these mechanisms. mdpi.com |

| Various cell lines (e.g., HEK293, HepG2) | Assessing metabolic incorporation | Unsaturated alkyne fatty acids are more rapidly incorporated into cells due to their effect on membrane fluidity. |

Investigation of this compound Behavior in Bacterial Systems (e.g., Shewanella livingstonensis)

The cold-adapted, psychrotrophic gram-negative bacterium Shewanella livingstonensis Ac10 is known to produce EPA as a component of its phospholipids (B1166683), particularly at low temperatures. psu.edunih.gov This bacterium serves as an excellent model to study the functional roles of EPA in membrane organization and cell division. nih.gov Mutants of S. livingstonensis that are deficient in EPA exhibit growth defects and abnormal cell morphology at cold temperatures, highlighting the importance of this fatty acid for survival in its natural environment. psu.eduresearchgate.net

To investigate the specific functions of EPA in this bacterium, researchers have utilized a chemically synthesized ω-ethynyl EPA analog (eEPA), which is an alkyne-tagged version of EPA. researchgate.net This probe was designed to monitor the in vivo behavior of EPA without abolishing its native functions. researchgate.net When this EPA-alkyne was supplied to an EPA-deficient mutant of S. livingstonensis, it was incorporated into the membrane phospholipids, replacing the natural EPA. researchgate.net The amount of incorporated EPA-alkyne was comparable to the levels of EPA found in the wild-type strain, constituting about 5% of the total fatty acids in the membrane. researchgate.net

Crucially, the supplementation with EPA-alkyne was able to rescue the growth retardation and morphological abnormalities observed in the EPA-deficient mutant at low temperatures. researchgate.net This finding demonstrates that the alkyne tag at the omega position does not interfere with the essential functions of EPA in this bacterium. The successful complementation of the mutant phenotype by EPA-alkyne validates its use as a functional probe to study EPA's roles in vivo.

The ability to incorporate EPA-alkyne into bacterial lipoproteins and phospholipids also opens up avenues for studying enzymatic processes and protein-lipid interactions. researchgate.net The alkyne tag allows for the labeling of these molecules with fluorescent probes via click chemistry, enabling their visualization and tracking within the bacterial cell. researchgate.net This approach can be used to study the acyltransferases involved in lipoprotein maturation and to investigate how EPA-containing phospholipids influence the function of membrane proteins. researchgate.netnih.gov

**Table 2: this compound in *Shewanella livingstonensis***

| Aspect | Observation | Reference |

|---|---|---|

| Incorporation | ω-ethynyl EPA (eEPA) is incorporated into membrane phospholipids of an EPA-deficient mutant. | researchgate.net |

| Functional Complementation | eEPA rescues growth defects and morphological abnormalities of the EPA-deficient mutant at low temperatures. | researchgate.net |

| Abundance | Incorporated eEPA constitutes approximately 5% of total fatty acids, similar to native EPA in wild-type. | researchgate.net |

| Research Application | Validated as a functional probe to study the in vivo roles of EPA in membrane organization and cell division. | nih.govresearchgate.net |

Application in In Vitro Enzymatic Assays and Biochemical Studies

The use of alkyne-modified lipids, including this compound, has revolutionized in vitro enzymatic assays for lipid-modifying enzymes. nih.gov The terminal alkyne group serves as a versatile handle for "click" reactions, allowing for the sensitive and specific detection of enzymatic activity. nih.govcaymanchem.com This approach offers a non-radioactive and highly efficient alternative to traditional methods.

In a typical assay, an alkyne-containing lipid substrate is incubated with an enzyme source. After the reaction, the lipid products, now bearing the alkyne tag, are reacted with an azide-functionalized reporter molecule, such as a fluorophore or biotin (B1667282), via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. researchgate.netnih.gov The labeled products can then be separated by techniques like thin-layer chromatography (TLC) and quantified, providing a measure of enzyme activity. nih.gov

This methodology has been successfully applied to a range of enzymes involved in lipid metabolism, including acyltransferases and hydrolases. nih.gov For example, kinetic analyses of lysophosphatidic acid acyltransferases, lysophosphatidylcholine (B164491) acyltransferases, and ceramide synthases using alkyne-labeled substrates have yielded Michaelis-Menten constants comparable to those obtained with radiolabeled or natural substrates. nih.gov This demonstrates that the terminal alkyne modification does not significantly interfere with enzyme recognition and catalysis.

This compound is particularly useful for studying enzymes that specifically process polyunsaturated fatty acids. wur.nl Its structure allows it to serve as a substrate for enzymes like lipoxygenases, and the alkyne tag enables the subsequent analysis of the resulting products. wur.nl This is crucial for understanding the biosynthesis of eicosanoids, a class of signaling molecules derived from EPA and other 20-carbon fatty acids.

The versatility of EPA-alkyne extends to its use in identifying and characterizing new enzymes, as well as in high-throughput screening for enzyme inhibitors. nih.gov The high sensitivity and specificity of the click chemistry-based detection make it an ideal tool for these applications.

Insights from this compound Studies in Animal Models (non-human, focusing on metabolic roles)

While direct studies utilizing this compound in animal models are emerging, a substantial body of research on the metabolic effects of its parent compound, EPA, provides a strong foundation and rationale for the use of the alkyne-tagged version. EPA has been shown to have significant impacts on lipid metabolism, inflammation, and cellular signaling in various non-human animal models. frontiersin.orgnih.govoatext.com The application of EPA-alkyne in these models would allow for a more precise tracking of its metabolic fate and the identification of its molecular targets.

In mouse models, dietary supplementation with EPA has been demonstrated to influence lipid composition in various tissues, including the liver and adipose tissue. oatext.comnih.gov For example, in a mouse model of Alzheimer's disease, EPA supplementation was found to reduce high-fat diet-induced weight gain in males and improve metabolic markers such as serum leptin and insulin (B600854). nih.gov Furthermore, EPA treatment in mice has been shown to enhance the thermogenic capacity of subcutaneous adipocytes and promote fatty acid storage, thereby reducing the release of free fatty acids into circulation. nih.gov The use of EPA-alkyne in such studies could pinpoint which lipid pools EPA is incorporated into and how it is metabolized to exert these effects.

Studies in bovine intramuscular adipocyte cell lines have shown that EPA treatment leads to a linear increase in its own concentration within the cells and a corresponding decrease in the expression of Δ-9 desaturase, a key enzyme in fatty acid metabolism. nih.gov This suggests a direct regulatory role for EPA in lipid biosynthesis. Introducing EPA-alkyne in these in vitro models and extending them to in vivo bovine studies could help trace the metabolic pathways affected by EPA supplementation.

The anti-inflammatory and pro-resolving effects of EPA are another area where EPA-alkyne could provide valuable insights. frontiersin.org In lupus-prone mouse models, dietary EPA has been shown to ameliorate autoimmune manifestations by altering the lipid composition and dynamics of B-cell membranes, which in turn suppresses plasma cell differentiation. frontiersin.org By using EPA-alkyne, researchers could track the incorporation of EPA into specific phospholipid species within immune cells and identify the downstream metabolic products that mediate these immunomodulatory effects.

Table 3: Metabolic Roles of EPA in Animal Models and Potential for EPA-Alkyne Studies

| Animal Model | Metabolic Effect of EPA | Potential Application of EPA-Alkyne |

|---|---|---|

| Mouse | Reduces high-fat diet-induced weight gain and improves metabolic markers. nih.gov | Trace the incorporation of EPA into different lipid pools in various tissues to understand the mechanism of metabolic improvement. |

| Mouse | Enhances thermogenic capacity and fatty acid storage in subcutaneous adipocytes. nih.gov | Identify the specific metabolic pathways and lipid species involved in the browning of adipose tissue. |

| Bovine (in vitro) | Decreases the expression of Δ-9 desaturase in intramuscular adipocytes. nih.gov | Track the metabolic fate of EPA within adipocytes and its influence on lipid biosynthesis. |

| Mouse (lupus model) | Ameliorates autoimmune manifestations by altering B-cell membrane lipid composition. frontiersin.org | Follow the incorporation of EPA into immune cell membranes and identify the downstream metabolites responsible for immunomodulation. |

Role of this compound in Understanding Lipid Homeostasis in Model Organisms (e.g., Caenorhabditis elegans)

The nematode Caenorhabditis elegans is a powerful model organism for studying lipid metabolism and its regulation due to its genetic tractability and the conservation of many metabolic pathways with humans. tum.denih.gov C. elegans can synthesize a wide range of polyunsaturated fatty acids, including EPA, and its transparent body allows for the visualization of fat stores. tum.demdpi.com

Studies in C. elegans have revealed crucial roles for EPA and other PUFAs in development, reproduction, and stress responses. nih.govasbmb.org For instance, EPA has been shown to influence the pathogenesis of Candida albicans infection in C. elegans by inhibiting fungal hyphal formation and stimulating the host's immune response. nih.gov Supplementation with EPA alters the lipid composition of the nematode and regulates genes involved in fatty acid and eicosanoid production. nih.gov

The use of this compound in C. elegans offers a promising approach to further dissect the roles of EPA in these processes. By feeding the worms with EPA-alkyne, researchers can trace its incorporation into different lipid species and tissues. This would allow for a detailed analysis of how EPA is metabolized and how its metabolites contribute to the observed physiological effects.

For example, the insulin/IGF-1 signaling pathway, which is conserved in C. elegans, plays a key role in regulating lipid metabolism and aging. nih.govmdpi.com Mutants in this pathway often exhibit altered fatty acid composition. mdpi.com EPA itself can act as a signaling molecule that modulates insulin signaling. nih.gov By using EPA-alkyne in these mutant backgrounds, it would be possible to investigate how alterations in insulin signaling affect the uptake, storage, and metabolism of EPA.

Furthermore, C. elegans is used to study the production of eicosanoids, which are signaling molecules derived from 20-carbon PUFAs. asbmb.org While C. elegans lacks the cyclooxygenase and lipoxygenase enzymes found in mammals, it can produce eicosanoids through alternative pathways involving cytochrome P450 enzymes. asbmb.org EPA-alkyne could be used as a substrate to identify and characterize the enzymes involved in these pathways and to determine the biological functions of the resulting eicosanoid-like molecules.

Future Directions and Emerging Research Avenues for Eicosapentaenoic Acid Alkyne

Development of Next-Generation Eicosapentaenoic Acid Alkyne Probes with Enhanced Specificity

The utility of a chemical probe is intrinsically linked to its specificity. While EPA-A has proven effective, future research is focused on creating next-generation probes with enhanced targeting capabilities. The goal is to develop probes that can, for instance, be preferentially recognized by specific metabolic enzymes or incorporated into particular lipid pools.

Research has shown that even subtle variations in the structure of alkyne-tagged fatty acids can lead to different labeling patterns. A study using various alkyne probes in C. elegans revealed unexpected specificity in protein fatty acylation. pnas.org Probes with different chain structures (e.g., straight-chain vs. branched-chain) were shown to have preferences for different types of protein acylation (S-acylation vs. N/O-acylation) and even for modifying specific amino acids. pnas.org This suggests that modifying the structure of EPA-A, beyond the alkyne tag itself, could direct it toward specific metabolic pathways.

Future development could involve:

Isomer-Specific Probes: Synthesizing probes where the alkyne is placed at different positions along the fatty acid chain to investigate the regioselectivity of metabolic enzymes.

Protected Alkyne Groups: Designing probes with a "caged" or protected alkyne group that can be activated by a specific cellular event (e.g., enzymatic cleavage or change in pH), allowing for spatiotemporal control over labeling.

Dual-Functional Probes: Creating EPA-A variants that also contain a fluorescent reporter or a photo-crosslinking group to facilitate multiple downstream analyses from a single probe.

The development of these more sophisticated probes will be crucial for dissecting the highly specific and compartmentalized nature of EPA metabolism and signaling. nih.gov

Integration of this compound with Multi-Omics Approaches (e.g., Lipidomics, Proteomics)

The true power of EPA-A is realized when it is combined with high-throughput "omics" technologies. Integrating EPA-A-based tracing with lipidomics, proteomics, and transcriptomics can provide a holistic view of EPA's influence on cellular networks. axispharm.com

Proteomics: EPA-A can be used as "bait" to identify proteins that directly bind to or are modified by EPA or its metabolites. After cells are treated with EPA-A, the alkyne tag can be used to pull down covalently linked proteins, which are then identified by mass spectrometry. This can uncover novel enzyme-substrate relationships, transport proteins, and receptor interactions. For example, this approach could validate and expand our understanding of receptors like G protein-coupled receptor 120 (GPR120), which is known to be a sensor for long-chain PUFAs. nih.gov

Lipidomics and Metabolomics: By using EPA-A in cellular or animal models, researchers can trace its conversion into a vast array of downstream metabolites. keio-pha-pcm.jp A click chemistry-based enrichment strategy allows for the selective capture of alkyne-labeled metabolites from complex biological samples. nih.govresearchgate.net Subsequent analysis by liquid chromatography-mass spectrometry (LC-MS) can identify novel eicosanoids, resolvins, and other signaling lipids derived from EPA, which are often present at very low concentrations. nih.govkeio-pha-pcm.jp This is critical for understanding how EPA exerts its anti-inflammatory effects, as many of its benefits are mediated by these specialized pro-resolving mediators. researchgate.netnih.gov

Transcriptomics: Following treatment with EPA-A, changes in gene expression can be monitored using RNA-sequencing. This can reveal how EPA signaling pathways influence the transcription of genes involved in inflammation, metabolism, and cell differentiation, providing a link between the metabolic fate of the fatty acid and its ultimate functional effects on the cell. nih.gov

This multi-omics integration allows for the construction of detailed network maps, connecting the metabolism of a single fatty acid to broad cellular responses.

| Omics Approach | Application with EPA-Alkyne | Potential Discoveries |

| Proteomics | Identify proteins that are acylated by or interact with EPA-A. | New metabolic enzymes, transporters, and receptors for EPA and its derivatives. |

| Lipidomics | Trace the metabolic conversion of EPA-A into downstream products. | Novel bioactive lipid mediators (e.g., resolvins, epoxides) and metabolic pathways. keio-pha-pcm.jpnih.gov |

| Transcriptomics | Profile changes in gene expression in response to EPA-A treatment. | Genetic networks regulated by EPA signaling, linking metabolism to cellular function. nih.gov |

Expanding the Scope of this compound Applications to Novel Biological Systems

To date, alkyne-tagged fatty acid probes have been successfully employed in a variety of systems, including mammalian cell lines (neuronal, liver, and cancer cells), the nematode C. elegans, and bacteria. nih.govpnas.orgnih.gov This versatility highlights a significant future direction: applying EPA-A to a wider range of biological models to explore the diverse and sometimes species-specific roles of EPA.

Emerging areas of application include:

Host-Pathogen Interactions: Researchers have used alkyne-tagged fatty acids to show that the pathogen Mycobacterium tuberculosis can import and use host PUFAs as a nutrient source. nih.gov Applying EPA-A in this context could elucidate how omega-3 fatty acids specifically influence the course of infection and whether they are beneficial or detrimental to the host's ability to control the pathogen.

Complex Disease Models: Moving beyond single cell lines to more complex, tissue-engineered models or organoids will provide more physiologically relevant insights. researchgate.net For example, using EPA-A in a 3D psoriatic skin model could clarify how EPA alleviates inflammatory symptoms by tracking its metabolism within different cell layers. researchgate.net

Non-mammalian and Environmental Systems: EPA is a key fatty acid in marine ecosystems, produced primarily by microalgae. nih.govmdpi.com Using EPA-A in these organisms could help optimize the biotechnological production of EPA for nutraceuticals by revealing metabolic bottlenecks. nih.govplos.org It could also be used to study lipid transfer through aquatic food webs.

By expanding the use of EPA-A, scientists can investigate the conserved and divergent functions of EPA across different species and in various pathological contexts.

Computational Modeling and Simulation of this compound Interactions and Metabolism

Computational approaches are becoming indispensable for interpreting the complex datasets generated by modern biological experiments. In the context of EPA-A research, modeling and simulation can serve both predictive and explanatory roles.

Metabolic Network Modeling: Cybernetic models have been developed to simulate the competition between different PUFAs, such as EPA and arachidonic acid (AA), for shared metabolic enzymes like cyclooxygenases (COX). nih.gov Future models could incorporate EPA-A to predict how the alkyne modification might alter its binding affinity for enzymes or its rate of conversion, helping to validate that the probe acts as a reliable surrogate for its natural counterpart.

Molecular Docking and Dynamics: Simulations can be used to model the interaction of EPA-A with the active sites of enzymes or the binding pockets of receptors at an atomic level. This can help rationalize experimental findings and guide the design of next-generation probes with enhanced specificity for a particular protein target.

Predictive Bioavailability: Computational tools can predict the physicochemical properties and bioavailability of modified molecules. For instance, the SwissADME tool has been used to generate a "bioavailability radar" for EPA-A, comparing its likely properties to natural EPA. nih.gov These in silico methods can pre-screen potential probe designs for drug-like properties before undertaking costly and time-consuming synthesis.

Integrating computational modeling with empirical research will create a powerful feedback loop, where experimental data refines the models, and the models generate new, testable hypotheses. nih.gov

| Modeling Technique | Application to EPA-Alkyne Research | Research Question Addressed |

| Metabolic Modeling | Simulate the flow of EPA-A through metabolic reaction networks. nih.gov | Does EPA-A compete with natural fatty acids for key enzymes in a predictable way? |

| Molecular Dynamics | Simulate the physical interactions of EPA-A with proteins and membranes. | How does the alkyne tag affect membrane incorporation or binding to an enzyme's active site? |

| In Silico Prediction | Calculate physicochemical and pharmacokinetic properties (e.g., ADME). nih.gov | Is EPA-A likely to be readily absorbed and distributed within cells similarly to natural EPA? |

Potential for this compound in Mechanistic Discoveries of Polyunsaturated Fatty Acid Biology

The fundamental purpose of EPA-A is to serve as a tool for mechanistic discovery. By allowing researchers to follow the molecule, EPA-A helps move beyond correlational observations to a direct understanding of the biological processes governed by EPA. nih.gov

One of the key challenges in PUFA research is untangling the complex and overlapping metabolic pathways. nih.gov EPA can be metabolized by cyclooxygenase, lipoxygenase, and cytochrome P450 enzymes into hundreds of different bioactive products. keio-pha-pcm.jp EPA-A provides a direct method to trace these conversions, identifying which specific metabolites are produced in response to a given stimulus and in a particular cell type. This has been instrumental in identifying novel anti-inflammatory metabolites derived from EPA, such as 12-hydroxy-17,18-epoxyeicosatetraenoic acid (12-OH-17,18-EpETE). nih.gov

Furthermore, EPA-A can help resolve long-standing questions in PUFA biology, such as how dietary omega-3s are incorporated into specific tissues like the brain. researchgate.net While EPA and docosahexaenoic acid (DHA) enter the brain at similar rates, DHA is retained at much higher levels. researchgate.net Tracing studies with tagged EPA can provide definitive evidence for its metabolic fate upon entering the brain, confirming whether it is rapidly catabolized via β-oxidation, converted to other fatty acids, or incorporated into specific lipid species. researchgate.net By providing clear, direct evidence of molecular transformations and interactions, EPA-A will continue to be a cornerstone for fundamental discoveries in the field.

Q & A

Q. How is EPA Alkyne synthesized and characterized for research applications?

EPA Alkyne is synthesized by introducing an ω-terminal alkyne group to eicosapentaenoic acid (EPA). Characterization involves nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to verify purity (>95%) and stability . The compound is supplied as an ethanol solution (10 mM), with nitrogen evaporation recommended for solvent exchange to DMSO or DMF to avoid oxidation .

Q. What solvents and storage conditions are optimal for EPA Alkyne in experimental workflows?

EPA Alkyne is soluble in ethanol, DMSO, or DMF (~100 mg/mL) but has limited solubility in aqueous buffers (e.g., 0.1 mg/mL in PBS pH 7.2). For aqueous studies, dilute ethanol stock into buffer immediately before use, and avoid storing aqueous solutions >24 hours. Store at -20°C in ethanol for ≥2 years; aliquot to minimize freeze-thaw cycles .

Q. What analytical techniques validate EPA Alkyne’s structural integrity and purity?

Purity is confirmed via HPLC (≥95% by area under the curve) and GC-MS. Structural validation uses NMR to identify the ω-alkyne moiety and cis-double bond positions (5Z, 8Z, 11Z, 14Z, 17Z). Certificate of Analysis (COA) from suppliers provides batch-specific data .

Q. How is EPA Alkyne utilized in basic metabolic tracking studies?

The ω-alkyne group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized tags (e.g., fluorophores, biotin). Incubate EPA Alkyne with cells, then perform click chemistry to label metabolites for imaging or pull-down assays .

Advanced Research Questions

Q. How can click chemistry conditions be optimized for EPA Alkyne in live-cell imaging?

To reduce Cu(I)-induced cytotoxicity, use copper chelators (e.g., BTTAA ligand) or copper-free alternatives (e.g., strained cyclooctynes). Titrate CuSO₄ (10–100 µM) and sodium ascorbate (1–5 mM) for reaction efficiency. Validate via fluorescence intensity quantification and negative controls (no Cu(I)) .

Q. What strategies resolve discrepancies in EPA Alkyne metabolic incorporation rates across cell lines?

Variability may arise from differences in fatty acid uptake transporters (e.g., CD36), intracellular esterification rates, or lipid droplet storage. Normalize incorporation using internal standards (e.g., deuterated EPA) and quantify via LC-MS/MS. Adjust incubation times (4–24 hrs) based on cell type .

Q. How does the ω-alkyne position enhance metabolic labeling specificity compared to internal alkyne tags?

The ω-terminal alkyne ensures minimal disruption to EPA’s natural β-oxidation and enzymatic processing, allowing precise tracking of downstream metabolites (e.g., prostaglandins). Internal alkynes may interfere with binding pockets or enzymatic activity, reducing labeling accuracy .

Q. How can EPA Alkyne be integrated with multi-omics approaches to map lipid networks?

Combine click chemistry-labeled EPA Alkyne with proteomics (e.g., affinity purification-mass spectrometry) to identify binding proteins or metabolomics (LC-MS) to trace metabolic fates. Cross-reference data with lipidomic databases to map pathways like inflammation regulation or ROS modulation .

Q. What methods mitigate background noise in EPA Alkyne-based fluorescence assays?

Pre-quench autofluorescence using Evans Blue or Sudan Black. Optimize fluorophore-azide conjugates (e.g., Alexa Fluor 488-azide) for excitation/emission spectra matching your microscope setup. Include no-azide controls to subtract nonspecific signals .

Q. How do EPA Alkyne’s anti-inflammatory effects influence its metabolic labeling outcomes?

EPA’s intrinsic anti-inflammatory properties (e.g., SREBP1/TLR4 pathway modulation) may alter lipid metabolism in disease models (e.g., high glucose-treated podocytes). Use isotopically labeled EPA Alkyne (e.g., ¹³C) to distinguish exogenous vs. endogenous EPA pools in pathway analyses .

Methodological Considerations

- Data Contradictions : Discrepancies in metabolic flux studies may stem from cell-specific lipid handling or batch-to-batch variability in EPA Alkyne purity. Always cross-validate with orthogonal methods (e.g., radiolabeled tracers) .

- Ethical Reporting : Adhere to standards for chemical safety (e.g., SDS documentation) and disclose all experimental parameters (solvents, catalysts, incubation times) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.